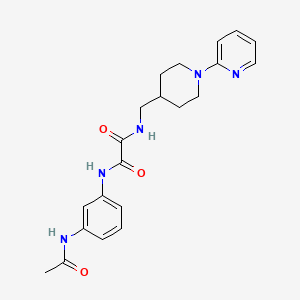

N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Descripción

This oxalamide derivative features a 3-acetamidophenyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a pyridin-2-yl group at the N2 position. Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with oxalamides studied for antiviral, antimicrobial, and flavor-enhancing applications .

Propiedades

IUPAC Name |

N'-(3-acetamidophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-15(27)24-17-5-4-6-18(13-17)25-21(29)20(28)23-14-16-8-11-26(12-9-16)19-7-2-3-10-22-19/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,23,28)(H,24,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMNNWSUDRDPHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes an acetamidophenyl moiety, a piperidine ring, and an oxalamide linkage. Its molecular formula is C20H24N4O2, with a molecular weight of 364.43 g/mol. The presence of the piperidine and pyridine rings suggests potential interactions with various biological targets, particularly receptors involved in neurological and pain modulation pathways.

Research indicates that compounds with similar structural motifs often interact with histamine receptors and sigma receptors. For instance, studies have shown that piperidine-based ligands can exhibit dual activity on histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection . The mechanism typically involves binding to these receptors, leading to altered signaling pathways that can affect pain perception and inflammation.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of similar compounds. For example, dual piperidine-based ligands demonstrated significant antinociceptive activity in animal models of both nociceptive and neuropathic pain . This suggests that N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide may possess similar properties, potentially making it a candidate for pain management therapies.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. For instance, compounds with structural similarities were tested for cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation . While specific data for N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is limited, the trends suggest a potential for anticancer activity.

Data Table: Summary of Biological Activities

Case Study 1: Pain Modulation

A study involving dual receptor ligands demonstrated that compounds targeting both H3 and σ1 receptors resulted in enhanced analgesic effects compared to those targeting only one receptor. This suggests that N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide could offer improved therapeutic outcomes in pain management through multi-target engagement .

Case Study 2: Cancer Cell Lines

In another investigation, structurally related oxalamides were assessed for their ability to induce apoptosis in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving oxidative stress and DNA damage. Although specific data for the compound is not yet available, these findings support further exploration into its anticancer potential .

Comparación Con Compuestos Similares

Structural Analogues in Antiviral Research

Oxalamides with piperidine/pyridine motifs are prominent in antiviral drug discovery. Key examples include:

Key Observations :

- The 3-acetamidophenyl group in the target compound replaces the 4-chlorophenyl or chlorofluorophenyl groups in antiviral analogs. This substitution may alter solubility and target interactions due to the acetamido group’s polarity and hydrogen-bonding capacity.

- The pyridin-2-yl-piperidin-4-ylmethyl side chain shares similarities with piperidine-thiazole hybrids (e.g., Compound 13), which enhance binding to viral envelope proteins .

Flavor-Enhancing Oxalamides

Several oxalamides are approved as umami flavoring agents, differing in aromatic substitutions:

Key Observations :

- The target compound’s 3-acetamidophenyl group contrasts with the methoxybenzyl groups in flavoring agents, which are critical for taste receptor (hTAS1R1/hTAS1R3) activation .

- Flavoring oxalamides exhibit low toxicity (NOEL = 100 mg/kg bw/day) and rapid metabolism without amide hydrolysis , suggesting the target compound’s piperidine-pyridine scaffold may similarly resist metabolic degradation.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.